methyl 7-methylnaphthalene-1-carboxylate
Description
Contextualization within Naphthalene (B1677914) Derivative Chemistry
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. alfa-chemistry.comwikipedia.org Its derivatives are compounds in which one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups. nih.gov These derivatives are a cornerstone in medicinal and materials chemistry, traditionally sourced from coal tar but now increasingly produced via sophisticated catalytic processes. ijrpr.comnih.gov
The chemistry of naphthalene is characterized by its aromatic nature, which makes it stable yet susceptible to a variety of chemical transformations, most notably electrophilic aromatic substitution. alfa-chemistry.comwikipedia.org The position of substituents on the naphthalene ring system is crucial, as it significantly influences the molecule's physical and chemical properties. Naphthalene derivatives are typically crystalline solids with low solubility in water but good solubility in organic solvents. alfa-chemistry.com The addition of functional groups like methyl (-CH₃) and methyl carboxylate (-COOCH₃) to the naphthalene scaffold, as in methyl 7-methylnaphthalene-1-carboxylate, modifies its steric and electronic properties, which in turn dictates its potential applications and reactivity.
Due to the limited direct data on this compound, its properties are often inferred from related, more studied compounds.
Table 1: Inferred and Known Properties of Naphthalene and Related Derivatives
| Property | Naphthalene | 1-Naphthoic Acid | This compound (Inferred) |
| Chemical Formula | C₁₀H₈ | C₁₁H₈O₂ | C₁₃H₁₂O₂ |
| Molar Mass | 128.17 g/mol | 172.18 g/mol ijrpr.com | 200.24 g/mol |
| Appearance | White crystalline solid alfa-chemistry.com | Crystalline solid | Likely a solid |
| Melting Point | 80.26 °C alfa-chemistry.com | 157 °C ijrpr.com | Expected to be a solid at room temperature |
| Boiling Point | 218 °C alfa-chemistry.com | 300 °C ijrpr.com | Higher than naphthalene |
| Solubility | Low in water, soluble in organic solvents alfa-chemistry.com | Sparingly soluble in water | Likely low in water, soluble in organic solvents |
Significance in Contemporary Organic Synthesis and Mechanistic Studies
Naphthalene derivatives serve as versatile building blocks in organic synthesis. nih.govnumberanalytics.com The functional groups on the naphthalene core can be manipulated to create a vast array of more complex molecules, including pharmaceuticals, dyes, and materials with specific electronic properties. numberanalytics.comnih.gov For instance, the carboxylate group in this compound can be hydrolyzed to its corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.
The synthesis of methyl esters from carboxylic acids is a fundamental reaction in organic chemistry, often achieved through methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol, in this case) in the presence of an acid catalyst. google.comreddit.com More modern and milder methods may utilize reagents like trimethylsilyldiazomethane. researchgate.net
Mechanistic studies involving naphthalene derivatives are crucial for understanding their reactivity and biological interactions. Research into the oxidation of naphthalene, for example, provides insights into its metabolism in biological systems and its role in the formation of atmospheric aerosols. acs.orgcopernicus.orgcopernicus.org Studies on how naphthalene derivatives interact with enzymes, such as cytochromes P450, help to elucidate their potential as drug candidates or their toxicological profiles. nih.gov The rigid, planar structure and the extended π-electron system of the naphthalene core make these compounds useful as fluorescent probes for detecting ions and biomolecules. nih.gov
Table 2: Key Reactions of Naphthalene Derivatives
| Reaction Type | Description | Relevance to this compound |
| Electrophilic Aromatic Substitution | Replacement of a hydrogen on the aromatic ring with an electrophile (e.g., nitration, halogenation). wikipedia.orgyoutube.com | The naphthalene core can be further functionalized, with the existing methyl and ester groups directing the position of new substituents. |
| Oxidation | Reaction with oxidizing agents can open the aromatic rings. A key industrial reaction is the oxidation of naphthalene to phthalic anhydride (B1165640). wikipedia.orgijrpr.com | The methyl group can be oxidized to a carboxylic acid under certain conditions. |
| Reduction | Hydrogenation can saturate one or both of the aromatic rings. ijrpr.com | The aromatic system can be reduced to form tetralin or decalin derivatives. |
| Ester Hydrolysis | The methyl ester group can be converted back to a carboxylic acid by reaction with water in the presence of an acid or base catalyst. | A primary reaction to access the parent carboxylic acid, 7-methylnaphthalene-1-carboxylic acid, for further synthesis. |
Scope and Research Trajectories
Current research in naphthalene chemistry is vibrant and multifaceted. A significant trajectory is the development of new synthetic methodologies that offer greater control over regioselectivity—the ability to add functional groups to specific positions on the naphthalene ring. nih.govthieme-connect.com This is critical for creating molecules with precisely defined structures for applications in medicine and materials science.
There is also a growing interest in the electronic and photophysical properties of naphthalene derivatives. nih.govtandfonline.com Their inherent fluorescence and photostability make them excellent candidates for organic light-emitting diodes (OLEDs), sensors, and biological imaging agents. nih.gov Researchers are exploring how different substituents affect these properties to design materials with tailored optical and electronic characteristics.
Furthermore, there is a continuous drive towards more sustainable and environmentally friendly synthetic routes. This includes the use of greener catalysts and solvents and improving the efficiency of reactions to reduce waste. ijrpr.com As our understanding of the biological activity of naphthalene derivatives deepens, new therapeutic applications continue to be explored, targeting a wide range of diseases. nih.govrasayanjournal.co.in The study of compounds like this compound, even if currently limited, contributes to this expanding field by providing new structures whose properties and potential applications await discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91902-61-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 7-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3 |
InChI Key |
AHIFPBZMUQKYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)OC)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Methyl 7 Methylnaphthalene 1 Carboxylate
Esterification Approaches from 7-Methylnaphthalene-1-carboxylic Acid Precursors
The conversion of 7-methylnaphthalene-1-carboxylic acid to its corresponding methyl ester is a crucial final step. Several established esterification protocols can be employed, each with its own set of advantages and specific procedural requirements.
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. tamu.edursc.org This equilibrium-driven reaction necessitates strategies to favor the formation of the ester product. tamu.edu
The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. tamu.edu Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net
| Parameter | General Conditions for Fischer Esterification |
| Reactants | 7-Methylnaphthalene-1-carboxylic Acid, Methanol (B129727) (often in excess, serving as solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) |
| Temperature | Reflux |
| Reaction Time | Several hours, monitored by TLC |
| Work-up | Neutralization of acid, extraction with organic solvent, purification |
This table presents generalized conditions for Fischer esterification; specific yields for methyl 7-methylnaphthalene-1-carboxylate are not widely reported.
An alternative to acid-catalyzed esterification is the alkylation of the carboxylate salt of 7-methylnaphthalene-1-carboxylic acid with a suitable methylating agent. This method often proceeds under milder conditions and can be advantageous for substrates sensitive to strong acids.
The carboxylic acid is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic carboxylate anion. This anion then undergoes a nucleophilic substitution reaction (Sɴ2) with a methylating agent. Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.comorgsyn.orgrsc.org Diazomethane (B1218177) (CH₂N₂) is another highly effective reagent for the methylation of carboxylic acids, proceeding via an initial acid-base reaction followed by nucleophilic attack of the carboxylate on the protonated diazomethane, releasing nitrogen gas as a byproduct. mit.edunih.govtcu.edu However, diazomethane is toxic and potentially explosive, necessitating careful handling. nih.gov
| Methylating Agent | Base | General Solvent | Key Features |
| Methyl Iodide (CH₃I) | K₂CO₃, NaH | DMF, Acetone | Common and effective, but CH₃I is a toxic reagent. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, THF | Potent methylating agent, but highly toxic. orgsyn.orgrsc.org |
| Diazomethane (CH₂N₂) | None required | Ether | High yielding, mild conditions, but toxic and explosive. mit.edunih.gov |
This interactive table summarizes common methylating agents for the synthesis of methyl esters from carboxylic acids.
Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases are a class of enzymes that can catalyze esterification reactions, often with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govresearchgate.net
The mechanism of lipase-catalyzed esterification typically involves a "ping-pong bi-bi" mechanism, where the enzyme's active site serine residue attacks the carboxylic acid, forming an acyl-enzyme intermediate and releasing water. The alcohol then attacks this intermediate to form the ester and regenerate the enzyme. researchgate.net To drive the reaction towards synthesis in an aqueous environment, strategies such as using a large excess of the alcohol or removing water (e.g., with molecular sieves or in a biphasic system) are often employed. researchgate.net While specific studies on the lipase-catalyzed synthesis of this compound are not prevalent, this methodology is applicable to a wide range of carboxylic acids. nih.govnih.gov
Pathways to 7-Methylnaphthalene-1-carboxylic Acid Scaffolds
A common and effective method for the preparation of aromatic carboxylic acids is the oxidation of a corresponding methyl ketone. For the synthesis of 7-methylnaphthalene-1-carboxylic acid, a suitable precursor would be 1-acetyl-7-methylnaphthalene.
The haloform reaction is a well-established method for the conversion of methyl ketones to carboxylic acids. niscair.res.inmasterorganicchemistry.com This reaction involves the treatment of the methyl ketone with a halogen (e.g., bromine or chlorine) in the presence of a strong base like sodium hydroxide. niscair.res.inmasterorganicchemistry.comnih.gov The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon and cleavage of the resulting trihalomethyl anion, which is a good leaving group. masterorganicchemistry.com Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid. A known example is the oxidation of methyl β-naphthyl ketone to β-naphthoic acid in high yield using sodium hypochlorite. orgsyn.org
| Oxidizing Agent | Base | Key Intermediate | Byproduct |
| Sodium Hypochlorite (NaOCl) | Sodium Hydroxide (NaOH) | Trichloromethyl intermediate | Chloroform (B151607) (CHCl₃) |
| Sodium Hypobromite (NaOBr) | Sodium Hydroxide (NaOH) | Tribromomethyl intermediate | Bromoform (CHBr₃) |
This table outlines the reagents for the haloform oxidation of a methyl ketone to a carboxylic acid.
The precursor ketone, 1-acetyl-7-methylnaphthalene, can be synthesized via the Friedel-Crafts acylation of 2-methylnaphthalene (B46627). acs.orgscirp.org This electrophilic aromatic substitution reaction typically employs an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). acs.orgscirp.org
A significant challenge in the Friedel-Crafts acylation of 2-methylnaphthalene is controlling the regioselectivity. The reaction can potentially yield all seven possible isomeric acetyl-2-methylnaphthalenes. rsc.org The distribution of these isomers is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the catalyst. rsc.orgresearchgate.net For instance, studies have shown that the ratio of isomers can vary significantly between solvents like chloroform and nitromethane. rsc.org Achieving a high yield of the desired 1-acetyl-7-methylnaphthalene isomer requires careful optimization of these parameters to direct the acylation to the C1 position of the naphthalene (B1677914) ring. rsc.org Once the desired ketone is obtained and isolated, it can be oxidized to 7-methylnaphthalene-1-carboxylic acid as described in the preceding section.
| Reactants | Catalyst | Solvent | Potential Isomeric Products |
| 2-Methylnaphthalene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane, Nitrobenzene, Carbon Disulfide | 1-acetyl-2-methylnaphthalene, 1-acetyl-7-methylnaphthalene, and other isomers |
This table summarizes the components and challenges of the Friedel-Crafts acylation of 2-methylnaphthalene.
Carboxylation Reactions of Naphthalene Grignard Reagents
A primary route to 7-methylnaphthalene-1-carboxylic acid involves the formation of a Grignard reagent from a halogenated 7-methylnaphthalene, followed by carboxylation with carbon dioxide. This classic organometallic reaction is a reliable method for introducing a carboxylic acid group onto an aromatic ring.
The process begins with the preparation of the Grignard reagent, 7-methyl-1-naphthylmagnesium bromide, from 1-bromo-7-methylnaphthalene (B1595376). This is typically achieved by reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Once the Grignard reagent is formed, it is reacted with a source of carbon dioxide. vedantu.com Bubbling dry carbon dioxide gas through the solution or pouring the Grignard solution over crushed dry ice (solid CO2) are common methods. vedantu.com This step forms a magnesium carboxylate salt. Subsequent acidic workup, typically with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), protonates the carboxylate salt to yield the desired 7-methylnaphthalene-1-carboxylic acid. vedantu.com
The final step to obtain this compound is the esterification of the carboxylic acid. The Fischer esterification is a common and effective method, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. tamu.edumasterorganicchemistry.comlibretexts.org The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. tamu.edumasterorganicchemistry.com
Table 1: Representative Reaction Conditions for Grignard Carboxylation and Esterification
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| Grignard Formation | 1-Bromo-7-methylnaphthalene, Magnesium | Anhydrous THF, Reflux | 7-Methyl-1-naphthylmagnesium bromide | High |
| Carboxylation | 7-Methyl-1-naphthylmagnesium bromide | 1. Dry CO2 (gas or solid) 2. Aqueous HCl or H2SO4 | 7-Methylnaphthalene-1-carboxylic acid | Moderate to High |
| Esterification | 7-Methylnaphthalene-1-carboxylic acid, Methanol | Concentrated H2SO4 (catalyst), Reflux | This compound | High |
Recent advancements in Grignard reactions include mechanochemical methods, which can reduce solvent usage and reaction times. d-nb.infonih.govchemrxiv.org These techniques, utilizing ball milling, have been successfully applied to the carboxylation of various organobromides. d-nb.infonih.govchemrxiv.org
Hydrolysis and Derivatization of Nitrile Precursors
An alternative pathway to 7-methylnaphthalene-1-carboxylic acid is through the hydrolysis of a nitrile precursor, specifically 7-methylnaphthalene-1-carbonitrile. This method is advantageous as nitriles can be prepared from aryl halides via nucleophilic substitution with cyanide salts, offering a different strategic approach.
The hydrolysis of the nitrile can be performed under either acidic or basic conditions. commonorganicchemistry.comlibretexts.orglibretexts.org
Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org This process directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org
Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. commonorganicchemistry.com This initially produces the carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
Once 7-methylnaphthalene-1-carboxylic acid is obtained, it is converted to this compound via esterification with methanol, as described in the previous section.
Table 2: General Conditions for Nitrile Hydrolysis
| Hydrolysis Type | Reagents & Conditions | Intermediate Product | Final Product (after workup) |
| Acidic | Dilute HCl or H2SO4, Heat (Reflux) | - | 7-Methylnaphthalene-1-carboxylic acid |
| Basic | Aqueous NaOH or KOH, Heat (Reflux) | Sodium 7-methylnaphthalene-1-carboxylate | 7-Methylnaphthalene-1-carboxylic acid |
The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. organicchemistrytutor.com
Advanced Synthetic Techniques for Naphthalene Core Functionalization
Beyond classical methods, advanced synthetic strategies offer more direct and efficient ways to functionalize the naphthalene core, which can be applied to the synthesis of complex derivatives like this compound.
Regioselective Functionalization Strategies
Achieving specific substitution patterns on the naphthalene ring is a significant challenge in synthetic chemistry. The development of regioselective C-H functionalization methods provides a powerful tool to directly introduce functional groups at desired positions, minimizing the need for pre-functionalized starting materials and protecting groups. anr.fr For the synthesis of 7-methylnaphthalene-1-carboxylate, strategies that can selectively functionalize the C1 and C7 positions of a naphthalene scaffold are highly valuable. This often involves the use of directing groups that guide a catalyst to a specific C-H bond. anr.fr
Development of Novel Catalytic Systems for Methylnaphthalene Derivatization
Modern organic synthesis increasingly relies on the development of novel catalytic systems to achieve high efficiency and selectivity. For the derivatization of methylnaphthalenes, catalysts based on transition metals like palladium and rhodium have been instrumental in C-H activation and cross-coupling reactions. dntb.gov.ua These catalytic systems can enable the direct introduction of a carboxyl group or a precursor group at the C1 position of 7-methylnaphthalene, potentially streamlining the synthetic sequence. Research is ongoing to develop catalysts that are not only highly active and selective but also utilize more abundant and less expensive metals. anr.fr
Retrosynthetic Analysis for Complex Naphthalene Carboxylates
Retrosynthetic analysis is a critical strategy for planning the synthesis of complex molecules like this compound. The process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
A plausible retrosynthetic analysis for this compound would first disconnect the ester bond, leading back to 7-methylnaphthalene-1-carboxylic acid and methanol. This is a standard functional group interconversion (FGI).
The next key disconnection would be the carbon-carboxyl bond of 7-methylnaphthalene-1-carboxylic acid. This leads to two primary synthetic routes based on the nature of the starting 7-methylnaphthalene derivative:
Via a Grignard Reagent: This route disconnects the C-COOH bond to a 7-methyl-1-naphthyl anion equivalent (the Grignard reagent) and a carboxyl electrophile (CO2). The Grignard reagent, in turn, comes from 1-bromo-7-methylnaphthalene.
Via a Nitrile Precursor: This disconnection also breaks the C-COOH bond, but considers it as arising from the hydrolysis of a nitrile (C≡N) group. This leads back to 7-methylnaphthalene-1-carbonitrile, which can be synthesized from 1-bromo-7-methylnaphthalene and a cyanide source.
Both pathways ultimately trace back to a suitably substituted 7-methylnaphthalene precursor.
Mechanistic Investigations of Methyl 7 Methylnaphthalene 1 Carboxylate Reactions
Nucleophilic Acyl Substitution Mechanisms in Ester Formation and Transformation
The formation of methyl 7-methylnaphthalene-1-carboxylate from its parent carboxylic acid, 7-methylnaphthalene-1-carboxylic acid, and methanol (B129727), is a classic example of Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
The esterification of 7-methylnaphthalene-1-carboxylic acid is a reversible process, and its outcome is dictated by both kinetic and thermodynamic factors.
Kinetic Control: The rate of esterification is influenced by several factors, including temperature, the concentration of reactants and catalyst, and steric hindrance around the reaction center. The general rate law for Fischer esterification is often complex but can be approximated under certain conditions.
Temperature: Increasing the temperature generally increases the reaction rate, but can also favor side reactions or decomposition.
Catalyst: Strong acids are required to protonate the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org
Concentration: According to Le Châtelier's principle, using an excess of one reactant (typically the alcohol, methanol) or removing the water as it forms can drive the equilibrium towards the product side, increasing the yield of the ester.
Thermodynamic Control: The reaction is typically slightly endothermic, with the equilibrium constant (Keq) being close to 1 for the esterification of unhindered carboxylic acids with primary alcohols. The position of the equilibrium is what determines the maximum possible yield of the ester under a given set of conditions.
Table 1: Representative Kinetic Parameters for Esterification Reactions
| Parameter | Typical Value/Observation | Influence on this compound Formation |
|---|---|---|
| Activation Energy (Ea) | 40-60 kJ/mol | The presence of the bulky naphthalene (B1677914) ring may slightly increase the activation energy compared to simpler aliphatic esters. |
| Rate Constant (k) | Dependent on T, catalyst, [reactants] | Increases with temperature and acid catalyst concentration. |
| Equilibrium Constant (Keq) | ~1-10 | To achieve high yields, removal of water or use of excess methanol is necessary to shift the equilibrium. |
Substituents on the naphthalene ring can significantly influence the reactivity of the carboxylate group through electronic and steric effects.
Electronic Effects: The methyl group at the 7-position is an electron-donating group (EDG) due to hyperconjugation. This effect slightly increases the electron density on the naphthalene ring system. However, its influence on the distant carboxylate group at the 1-position is modest. It may slightly decrease the acidity of the parent carboxylic acid (making it a weaker acid) and slightly deactivate the carbonyl carbon towards nucleophilic attack compared to an unsubstituted naphthalene-1-carboxylate.
Steric Effects: The primary steric influence comes from the "peri" interaction between the carboxylate group at the 1-position and the hydrogen atom at the 8-position. This steric hindrance can affect the approach of the nucleophile and the conformation of the tetrahedral intermediate, potentially slowing down the rate of both esterification and hydrolysis compared to an ester at the 2-position of the naphthalene ring, which is less sterically encumbered.
Carbon-Carbon Bond Formation and Cleavage Processes Involving the Naphthalene Skeleton
The robust aromatic system of the naphthalene skeleton in this compound is generally unreactive towards cleavage under normal conditions. wikipedia.org However, under high-energy conditions, such as pyrolysis, C-C bond cleavage can occur. Kinetic models of 1-methylnaphthalene (B46632) pyrolysis show that at high temperatures, the bicyclic structure can break down into monocyclic aromatic species like indenyl, phenyl, and phenylacetylene. mdpi.comresearchgate.net These processes involve complex radical reaction pathways leading to the fragmentation of the ring system. mdpi.com
Conversely, carbon-carbon bonds can be formed on the naphthalene skeleton using various synthetic methodologies, though the presence of the deactivating ester group must be considered. Reactions like Friedel-Crafts alkylation or acylation would likely be directed to the unsubstituted ring of the naphthalene system, although the conditions required could potentially affect the ester group. More modern cross-coupling reactions (e.g., Suzuki, Heck) could be employed if the naphthalene ring were appropriately functionalized with a halide, allowing for the specific formation of new C-C bonds.
Radical and Photochemical Reaction Mechanisms
The reactions of this compound can also be initiated by radical processes or by photochemical activation.
Radical Reactions: A key radical process involving related structures is hydrogen abstraction from the methyl group. mdpi.comnih.gov In studies on 1-methylnaphthalene, hydrogen abstraction from the methyl group is a dominant consumption pathway, leading to the formation of a resonance-stabilized naphthylmethyl radical. researchgate.netnih.gov For this compound, a similar abstraction by a radical (R•) would yield the 7-(carbomethoxynaphthalen-2-yl)methyl radical.
This radical is a key intermediate that can undergo several subsequent reactions:
Oxidation: It can react with oxygen to form peroxy radicals, leading to aldehydes, alcohols, or further decomposition products. The conversion of 1-naphthylmethyl to 1-naphthaldehyde (B104281) is a significant pathway in combustion models. nih.gov
Dimerization: Two radicals can combine to form a dimer.
Addition: The radical can add to other unsaturated molecules.
Photochemical Reactions: Aromatic esters can undergo various photochemical reactions upon absorption of UV light. For this compound, potential photochemical pathways include:
Photoreduction: In the presence of a hydrogen donor, the excited state of the ester could abstract a hydrogen atom, leading to reduction products.
Photo-Fries Rearrangement: While less common for naphthalene esters compared to phenyl esters, this reaction would involve the migration of the acyl group to the aromatic ring, forming an acyl-substituted methyl-naphthol.
Cycloaddition: The excited naphthalene ring can participate in [2+2] or [4+4] photocycloaddition reactions with alkenes or other aromatic systems.
Thermal Rearrangements and Cycloaddition Reaction Mechanisms
Thermal Rearrangements: The naphthalene skeleton itself is thermally very stable. Significant rearrangement of the carbon skeleton would require very high temperatures, leading to a complex mixture of products, as seen in pyrolysis studies. researchgate.net More subtle rearrangements, such as methyl group migration, have been observed in other systems like methyl-substituted cyclopentadienes at elevated temperatures, but these are generally slow processes. researchgate.net For this compound, such migrations are not a dominant thermal pathway under typical laboratory conditions.
Cycloaddition Reactions: The naphthalene system can act as the diene component in Diels-Alder reactions, although it is less reactive than simpler acenes like anthracene. The reaction typically occurs across the 1,4-positions. For this compound, this would involve the substituted ring. The presence of the electron-withdrawing ester group at C1 and the electron-donating methyl group at C7 would influence the regioselectivity and rate of the reaction, but high temperatures are generally required, often leading to a reversible reaction.
Biotransformation Pathways and Enzymatic Mechanisms
Microorganisms have evolved diverse enzymatic pathways to degrade aromatic hydrocarbons, including substituted naphthalenes. nih.gov The biotransformation of this compound would likely proceed through pathways observed for other methylated and carboxylated naphthalenes.
A key organism studied for its ability to degrade substituted naphthalenes is Sphingomonas paucimobilis. nih.gov This bacterium utilizes enzymes with relaxed substrate specificity, allowing it to process a variety of substituted aromatic compounds. nih.gov Based on its known metabolic pathways, two primary initial lines of enzymatic attack on this compound are plausible:
Dioxygenation of the Aromatic Ring: A dioxygenase enzyme could attack the unsubstituted ring of the naphthalene nucleus, adding two hydroxyl groups to form a cis-dihydrodiol. This is a common initial step in the aerobic degradation of aromatic hydrocarbons. nih.gov The resulting dihydrodiol would then be dehydrogenated to a diol, followed by ring cleavage.
Oxidation of the Methyl Group: A monooxygenase enzyme could hydroxylate the methyl group at the 7-position to form a hydroxymethyl group. This would be followed by further oxidation by dehydrogenases to an aldehyde and then to a carboxylic acid, forming naphthalene-1,7-dicarboxylate. nih.gov
Studies on S. paucimobilis with dimethylnaphthalenes show that when methyl groups are on different rings, initial oxidation of a methyl group is a common pathway. nih.gov Therefore, the oxidation of the 7-methyl group is a highly probable first step in the biotransformation of this compound.
Table 2: Plausible Biotransformation Products of this compound
| Initial Enzymatic Attack | Intermediate Product(s) | Subsequent Products |
|---|---|---|
| Methyl Group Oxidation | Methyl 7-(hydroxymethyl)naphthalene-1-carboxylate | Methyl 7-formylnaphthalene-1-carboxylate, Naphthalene-1,7-dicarboxylic acid |
| Ring Dioxygenation | Methyl 7-methyl-5,6-cis-dihydrodiol-naphthalene-1-carboxylate | Methyl 7-methyl-5,6-dihydroxynaphthalene-1-carboxylate, Ring fission products (e.g., substituted salicylates) |
Computational and Theoretical Chemistry Studies of Methyl 7 Methylnaphthalene 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 7-methylnaphthalene-1-carboxylate. These calculations employ various theoretical models to solve the Schrödinger equation for the molecule, yielding detailed information about its geometry, energy, and electronic makeup.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound. nih.gov By calculating the electron density, DFT can determine the most stable arrangement of atoms in the molecule, corresponding to the minimum energy state. This process of geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles.
Such studies on related aromatic compounds, like 1-methylnaphthalene (B46632), have demonstrated the utility of DFT methods, often in conjunction with basis sets like 6-311++G(d,p), to achieve results that are in good agreement with experimental data. frontiersin.orgresearchgate.net The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated, offering a comprehensive picture of the molecule's foundational characteristics.
Below is an illustrative data table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.37 |
| C1-C9 | 1.42 |
| C7-C11 | 1.51 |
| C1-C12 | 1.49 |
| C12=O13 | 1.21 |
| C12-O14 | 1.36 |
| O14-C15 | 1.44 |
| Bond Angles (°) ** | |
| C2-C1-C9 | 120.5 |
| C6-C7-C11 | 121.0 |
| C9-C1-C12 | 119.8 |
| O13=C12-O14 | 124.5 |
| C12-O14-C15 | 116.0 |
| Dihedral Angles (°) ** | |
| C2-C1-C12-O13 | 178.5 |
| C9-C1-C12-O13 | -1.2 |
| C1-C12-O14-C15 | 179.9 |
Note: The data in this table is illustrative and represents typical values for similar compounds. It is intended to demonstrate the type of information generated by DFT calculations.
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are crucial for predicting the energetic and spectroscopic properties of molecules. For instance, in a study of 1-methylnaphthalene, ab initio HF methods were used alongside DFT to analyze its vibrational spectra. nih.gov
These computational techniques can predict various properties, including the total energy of the molecule, heats of formation, and the energies of different molecular orbitals. Furthermore, they are instrumental in simulating spectroscopic data, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of the molecule. researchgate.net The accurate prediction of these spectra can aid in the experimental identification and characterization of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational flexibility. This is particularly important for the rotatable bonds, such as the one connecting the carboxylate group to the naphthalene (B1677914) ring and the methyl group on the ester.
By simulating the molecule's dynamics, researchers can explore the potential energy surface and identify the most stable conformations. Additionally, MD simulations are invaluable for studying intermolecular interactions. acs.org They can model how this compound interacts with other molecules, including solvents or biological macromolecules, which is crucial for understanding its behavior in various environments.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. schrodinger.com The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other species.
HOMO-LUMO Energy Gap and Reactivity Trends
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. schrodinger.com This gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more prone to chemical reactions.
For aromatic compounds, the size of the conjugated system influences the HOMO-LUMO gap; larger polycyclic aromatic hydrocarbons tend to have smaller gaps. frontiersin.org The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com Analysis of these energies provides insight into the molecule's potential as an electron donor or acceptor in chemical reactions.
Below is an illustrative data table of FMO energies for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: The data in this table is illustrative and represents plausible values for the title compound based on trends observed in similar molecules. It is intended to demonstrate the type of information generated by FMO analysis.
Charge Transfer Interactions
The analysis of frontier molecular orbitals is also instrumental in understanding intramolecular charge transfer interactions. nih.gov The distribution of the HOMO and LUMO across the molecular structure can reveal the regions that are likely to be involved in donating and accepting electrons during such transitions.
In this compound, the naphthalene ring system, being electron-rich, is expected to contribute significantly to the HOMO. The carboxylate group, with its electron-withdrawing nature, would likely have a more substantial contribution to the LUMO. An electronic transition from the HOMO to the LUMO would, therefore, represent a charge transfer from the naphthalene moiety to the carboxylate group. This type of analysis is crucial for understanding the photophysical properties of the molecule and its behavior in electronically excited states.
Spectroscopic Parameter Prediction and Validation
Computational chemistry offers powerful tools to predict and interpret the spectroscopic characteristics of molecules. Density Functional Theory (DFT) is a cornerstone of these investigations, providing a balance between accuracy and computational cost.
Vibrational Frequency Calculations (FT-IR, FT-Raman)
To understand the vibrational modes of this compound, researchers would typically perform geometry optimization and frequency calculations using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p). nih.gov This process yields a set of theoretical vibrational frequencies corresponding to specific molecular motions (e.g., C-H stretching, C=O stretching, ring vibrations).
The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are often scaled using empirical factors to provide better agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov The analysis involves assigning each calculated vibrational mode to the corresponding peaks in the experimental spectra based on their frequency and intensity. qut.edu.auresearchgate.net This correlation allows for a detailed understanding of the molecule's vibrational behavior. For instance, in related naphthalene compounds, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while the prominent carbonyl (C=O) stretch of the ester group would be expected around 1720 cm⁻¹.
Table 1: Representative Vibrational Modes and Expected Frequency Ranges for this compound
| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected FT-Raman Activity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Methyl C-H Stretch | 2980 - 2870 | Medium |
| Carbonyl (C=O) Stretch | 1725 - 1705 | Strong |
| Naphthalene Ring C=C Stretch | 1630 - 1450 | Medium to Strong |
| C-O Stretch (Ester) | 1300 - 1200 | Strong |
Note: This table is illustrative and based on data for analogous compounds. Actual values for this compound would require specific calculations.
NMR Chemical Shift Predictions and Conformational Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov These calculations are typically performed on geometries optimized with DFT methods.
The conformation of the ester group relative to the naphthalene ring can significantly influence the chemical shifts of nearby protons and carbons. modgraph.co.ukliverpool.ac.uk Computational studies would involve identifying the lowest energy conformers of this compound and calculating the NMR shifts for each. By comparing the calculated shifts with experimental data, the predominant conformation in solution can be determined. For example, the proximity of the carbonyl group can deshield adjacent protons, leading to a downfield shift in the ¹H NMR spectrum. modgraph.co.uk Theoretical predictions aid in the unambiguous assignment of complex NMR spectra, especially for the numerous aromatic signals. bohrium.com
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) - Illustrative |
|---|---|
| Carbonyl (C=O) | ~168 |
| Naphthalene C1 | ~130 |
| Naphthalene C7 | ~135 |
| Naphthalene C-H Carbons | 124 - 129 |
| Methyl (on ring) | ~21 |
Note: These are estimated values based on general principles and data for similar structures. pdx.edu Precise predictions require specific GIAO calculations.
Electronic Absorption Spectra (UV-Vis) from TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com By performing TD-DFT calculations, one can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π → π). These calculations help in understanding the electronic structure and chromophores within the molecule. For naphthalene derivatives, the UV-Vis spectrum is typically characterized by strong absorptions in the ultraviolet region, arising from π → π transitions within the aromatic system. The position and intensity of these bands can be modulated by substituents. The calculated spectrum is often compared with the experimental one, measured in a solvent like methanol (B129727) or acetonitrile (B52724), to validate the computational approach. mdpi.com
Non-Linear Optical Properties Characterization through Computational Methods
Organic molecules with extended π-conjugated systems, like this compound, are candidates for non-linear optical (NLO) applications. jhuapl.edursc.org Computational chemistry allows for the prediction of key NLO properties, such as the first-order hyperpolarizability (β). These calculations are typically performed using DFT methods. A high β value indicates a strong NLO response, which is desirable for materials used in technologies like frequency doubling of light. researchgate.netresearchgate.net The presence of both electron-donating (methyl group) and electron-withdrawing (carboxylate) groups on the naphthalene scaffold could potentially enhance its NLO properties.
Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Models
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects in two primary ways:
Continuum Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. liverpool.ac.uk This model is efficient for calculating how a solvent affects properties like conformational stability, NMR shifts, and UV-Vis absorption spectra. mdpi.com
Explicit Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.
For this compound, continuum models would likely be sufficient to model the general effects of solvent polarity on its spectroscopic properties.
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating methyl 7-methylnaphthalene-1-carboxylate from complex mixtures and determining its concentration. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be identification, purity assessment, or precise quantification.
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. csic.es It combines the superior separation capability of gas chromatography with the unparalleled identification power of mass spectrometry. In a typical analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. csic.esnih.gov The separation is based on the compound's boiling point and its interactions with the column's stationary phase.
Once separated, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV. csic.es The resulting molecular ion and its characteristic fragmentation pattern provide a unique "fingerprint" for identification. For this compound, key fragments would be expected from the cleavage of the ester group (loss of ·OCH₃ or ·COOCH₃) and the methyl group from the naphthalene (B1677914) core. The total ion chromatogram (TIC) is used to assess purity by revealing the presence of any other compounds. nih.gov The technique is highly sensitive, capable of detecting analytes at microgram per liter (μg/L) levels or lower. nih.gov
Table 1: Typical GC-MS Parameters for Analysis of Naphthalene Derivatives
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms) | csic.esnih.gov |
| Carrier Gas | Helium | csic.esnih.gov |
| Injection Mode | Splitless | csic.es |
| Oven Program | Initial temp 70°C, ramp to 305°C | csic.es |
| Ionization | Electron Impact (EI) at 70 eV | csic.es |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | researchgate.net |
| Detector | Electron Multiplier | nih.gov |
High-performance liquid chromatography (HPLC) is the preferred method for the precise quantification of naphthalene derivatives that may not be suitable for GC due to thermal instability or high boiling points. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. researchgate.net
In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govsielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like phosphoric or formic acid to improve peak shape. nih.govsielc.com Separation occurs based on the analyte's hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system exhibits strong absorbance at specific wavelengths (e.g., 254 nm). nih.govresearchgate.net For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the accurate determination of the compound's amount in a sample with high precision (Relative Standard Deviation, RSD < 5%) and linearity (r² > 0.999). nih.govresearchgate.net
Table 2: Illustrative HPLC Conditions for Naphthalene Derivative Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6mm, 5µm) | nih.govsielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govsielc.com |
| Detector | UV-Vis or Photodiode Array (PDA) at ~254 nm | nih.govresearchgate.net |
| Flow Rate | 0.4 - 1.0 mL/min | sielc.comresearchgate.net |
| Temperature | Ambient or controlled (e.g., 25-30°C) | N/A |
| Quantification | External Standard Method | researchgate.net |
Chiral chromatography is a specialized technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. However, this compound is an achiral molecule. It possesses a plane of symmetry and therefore does not exist as enantiomers.
Consequently, chiral chromatography for the purpose of evaluating its enantiomeric purity is not applicable. This technique is relevant only for chiral compounds, where distinguishing between enantiomers is critical, such as in the pharmaceutical industry where different enantiomers can have vastly different biological effects. thieme.de While not applicable to the target compound, the technique is essential for related chiral naphthalene derivatives, such as certain naphthalenecarboxylic acids or their derivatives that possess a stereocenter. nih.gov
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy provides direct information about the chemical bonds and functional groups within a molecule. By analyzing how a molecule interacts with infrared radiation, its structural features can be elucidated.
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the qualitative analysis of organic compounds by identifying the functional groups present. youtube.comscialert.net When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational modes (stretching and bending). youtube.com
The resulting spectrum is a plot of absorbance versus wavenumber. The spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration of the ester group, typically found in the 1730-1746 cm⁻¹ region. researchgate.net Other significant peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the two methyl groups (just below 3000 cm⁻¹), C-O stretching of the ester, and several C=C stretching vibrations within the 1400-1650 cm⁻¹ range, which are characteristic of the naphthalene aromatic system. researchgate.netresearchgate.netspectroscopyonline.com
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Naphthalene Ring | vulcanchem.com |
| 2967-2905 | Aliphatic C-H Stretch | Methyl (CH₃) Groups | researchgate.net |
| 1746-1730 | Carbonyl (C=O) Stretch | Ester | researchgate.net |
| 1640-1450 | Aromatic C=C Stretch | Naphthalene Ring | researchgate.net |
| 1300-1100 | C-O Stretch | Ester | researchgate.netyoutube.com |
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. nih.gov While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a laser source. A key difference is that non-polar bonds with symmetric vibrations, which are often weak in an IR spectrum, tend to produce strong signals in a Raman spectrum.
Table 4: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
|---|---|---|---|
| 3060-3050 | Aromatic C-H Stretch (υ(=CH)) | Naphthalene Ring | researchgate.net |
| 2974-2920 | Aliphatic C-H Stretch (υs, υa) | Methyl (CH₃) Groups | researchgate.netresearchgate.net |
| 1630-1580 | Aromatic C=C Stretch (2υ(C=C)) | Naphthalene Ring | researchgate.net |
| ~1380 | Symmetric Ring Breathing | Naphthalene Ring | nih.gov |
| ~750 | Skeletal Deformation | Naphthalene Ring | nih.gov |
Supercontinuum Laser Absorption Spectroscopy (SCLAS) for Reaction Monitoring
Supercontinuum Laser Absorption Spectroscopy (SCLAS) is a powerful analytical technique that leverages a laser source with an exceptionally broad spectral bandwidth, akin to a lamp, but with the high brightness of a laser. researchgate.netarxiv.org This technology is particularly advantageous for real-time monitoring of chemical reactions, including complex processes in combustion environments and atmospheric analysis. nih.govnih.gov SCLAS systems can provide high-speed, quantitative measurements of multiple chemical species simultaneously by capturing a wide range of their distinctive spectral fingerprints. researchgate.netresearchgate.net
While no specific studies detailing the use of SCLAS for monitoring reactions involving this compound are prominently available in the literature, the technique holds significant potential. In a synthetic context, SCLAS could be employed to monitor the progress of the esterification of 7-methylnaphthalene-1-carboxylic acid or the methylation of a naphthalene precursor in real-time. By tracking the characteristic absorption bands of reactants, intermediates, and the final product in the infrared region, chemists could gain precise control over reaction kinetics, endpoint determination, and yield optimization. The broad spectral coverage of SCLAS makes it a versatile tool for observing the subtle changes in molecular vibrations that signify chemical transformation. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
Advanced 1H and 13C NMR Techniques for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to confirm the presence of key functional groups and to map the magnetic environments of each atom. For this compound, the ¹H NMR spectrum would confirm the presence of the two distinct methyl groups (the one on the naphthalene ring and the one in the ester function) and the aromatic protons on the naphthalene core. The ¹³C NMR spectrum would correspondingly show 13 distinct carbon signals, confirming the total carbon count of the molecular skeleton.
While experimental spectra for this specific isomer are not broadly published, a predicted dataset based on established chemical shift principles for naphthalene derivatives is presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted for solution in CDCl₃. Chemical shifts (δ) are in ppm.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~8.2 - 8.5 | d | Aromatic H adjacent to COOCH₃ |
| ¹H NMR | ~7.2 - 8.0 | m | Remaining 5 Aromatic H |
| ¹H NMR | ~3.9 | s | Ester Methyl (O-CH₃) |
| ¹H NMR | ~2.5 | s | Aromatic Methyl (Ar-CH₃) |
| ¹³C NMR | ~168 | - | Carbonyl (C=O) |
| ¹³C NMR | ~120 - 140 | - | 10 Aromatic C |
| ¹³C NMR | ~52 | - | Ester Methyl (O-CH₃) |
| ¹³C NMR | ~22 | - | Aromatic Methyl (Ar-CH₃) |
2D NMR (COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the bonding network of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity between the protons on the naphthalene ring system, helping to trace the sequence of CH groups around each ring.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at ~3.9 ppm to the ester methyl carbon at ~52 ppm, the proton signal at ~2.5 ppm to the aromatic methyl carbon at ~22 ppm, and each aromatic proton to its corresponding aromatic carbon.
A correlation from the ester methyl protons (~3.9 ppm) to the carbonyl carbon (~168 ppm), confirming the ester functionality.
Correlations from aromatic protons on the same ring as the ester to the carbonyl carbon.
A correlation from the aromatic methyl protons (~2.5 ppm) to the aromatic carbons two and three bonds away, pinpointing its location on the naphthalene skeleton at position 7.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) analyzes the compound in its crystalline state. This technique is highly sensitive to the local environment and can provide information unattainable by other methods. For naphthalene derivatives, ssNMR has been used to reveal subtle structural distortions and molecular packing effects within the crystal lattice that are not observable by X-ray diffraction. nih.gov
For this compound, ssNMR would be invaluable for:
Identifying Polymorphs: Detecting different crystalline forms, which can have distinct physical properties.
Confirming Asymmetric Units: Determining if there is more than one molecule in the crystallographic asymmetric unit, as indicated by a splitting of signals in the ssNMR spectrum. brynmawr.edursc.org
Studying Molecular Dynamics: Analyzing the motion of parts of the molecule in the solid state, such as the rotation of the methyl groups. brynmawr.edu
Studies on related naphthalene compounds demonstrate that ssNMR, often combined with quantum-chemical calculations, can refine structural parameters with exceptional precision. nih.govacs.org
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. This allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₃H₁₂O₂. HRMS analysis would be used to verify this composition by comparing the experimentally measured mass to the theoretically calculated exact mass.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₂ | - |
| Calculated Exact Mass | 200.083729621 Da | nih.gov |
| Typical Ionization Mode | Electrospray Ionization (ESI) | rsc.org |
| Commonly Observed Ion | [M+H]⁺ or [M+Na]⁺ | - |
An experimental HRMS result that closely matches the calculated exact mass (typically within 5 ppm error) provides unambiguous confirmation of the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of complex molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the molecular ion of the target compound, in this case, this compound (m/z 198), is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are subsequently analyzed to piece together the molecule's structure. The energetic instability of molecular ions means that upon collision, they break apart into smaller, more stable fragments. chemguide.co.uk This process provides a unique fragmentation "fingerprint" that is highly specific to the compound's structure.
While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation pathway can be predicted based on the known behavior of aromatic esters and naphthalene derivatives in mass spectrometry. nih.govmiamioh.edu The initial ionization process forms a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 198.
Key expected fragmentation pathways include:
Loss of the Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the formation of a stable acylium ion. This would result in a prominent fragment ion at m/z 167 (M-31).
Loss of the Carbomethoxy Group (•COOCH₃): The entire ester group can be lost, resulting in a fragment corresponding to the methylnaphthalene cation at m/z 141 (M-57).
Loss of Formaldehyde (B43269) (CH₂O): Rearrangement reactions, such as the McLafferty rearrangement, are possible, though less common for aromatic esters compared to aliphatic ones. miamioh.edu However, loss of formaldehyde (30 Da) from the ester group could potentially occur.
Naphthalene Ring Fragmentation: Further fragmentation of the primary ions would involve characteristic losses from the aromatic system, such as the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules, leading to a series of smaller ions that help confirm the bicyclic aromatic core.
The analysis of these characteristic fragment ions and their relative abundances allows for unambiguous identification of the compound and differentiation from its isomers. nih.govmdpi.com
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
|---|---|---|---|
| 198 | 167 | 31 | [M - •OCH₃]⁺ |
| 198 | 141 | 57 | [M - •COOCH₃]⁺ |
Hyphenated Techniques (e.g., GC-MS/MS) for Complex Mixture Analysis
The analysis of this compound in complex environmental or biological matrices necessitates the use of hyphenated analytical techniques, with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) being a particularly powerful approach. researchgate.net These complex samples often contain a multitude of structurally similar compounds, including isomers of methylnaphthalene and other polycyclic aromatic hydrocarbons (PAHs), which can interfere with accurate quantification. tno.nlresearchgate.net
The GC component of the system provides high-resolution separation of volatile and semi-volatile compounds based on their boiling points and affinity for the chromatographic column. This is crucial for separating this compound from its isomers (e.g., methyl 2-methylnaphthalene-1-carboxylate, methyl 6-methylnaphthalene-2-carboxylate, etc.), which often have very similar mass spectra.
Following separation by GC, the eluting compounds are introduced into the mass spectrometer. By operating the mass spectrometer in MS/MS mode, the specificity and sensitivity of the analysis are greatly enhanced. csic.es This involves selecting the molecular ion of the target analyte (m/z 198) in the first mass analyzer, inducing fragmentation, and then monitoring for one or more specific product ions in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interference, allowing for lower detection limits and more reliable quantification compared to single-stage MS analysis. nih.gov The combination of chromatographic retention time and specific mass transitions provides a high degree of confidence in the identification and quantification of the analyte, even at trace levels in intricate samples like industrial effluents or sediment extracts. researchgate.netnih.govnih.gov
Derivatization Strategies for Enhanced Analytical Detection
While this compound is an ester, analytical methods often start with its corresponding carboxylic acid, 7-methylnaphthalene-1-carboxylic acid. Carboxylic acids themselves can be challenging to analyze directly using gas chromatography because their high polarity and tendency to form hydrogen bonds result in poor peak shape and thermal instability in the hot GC injection port. nih.gov Therefore, derivatization is a critical sample preparation step to convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group. chromforum.org
The conversion of 7-methylnaphthalene-1-carboxylic acid to its methyl ester, this compound, is a common and effective derivatization strategy for GC-based analysis. researchgate.net This is typically achieved by reaction with reagents such as BF₃/methanol or H₂SO₄/methanol. chromforum.org The resulting methyl ester is significantly more volatile and less polar, leading to improved chromatographic behavior and sensitivity.
Other derivatization strategies can be employed, depending on the analytical technique and desired outcome:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. chromforum.org This also increases volatility for GC analysis.
Amide Coupling for LC-MS: For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to enhance ionization efficiency. Activating the carboxylic acid with a carbodiimide (B86325) agent allows for coupling with an amine-containing tag. nih.gov This strategy can introduce a permanently charged group or a group with high proton affinity, improving detection in positive electrospray ionization (ESI) mode. nih.gov
Halogenated Reagents: Introducing a halogenated moiety, such as through derivatization with a bromo- or fluoro-containing reagent, can improve detection by providing a unique isotopic pattern (in the case of bromine or chlorine) or by enhancing sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry. nih.gov
A procedure using a deep eutectic solvent composed of choline (B1196258) chloride and 4-methylphenol has been developed for the extraction and in-port derivatization of carboxylic acids into their methyl esters for GC-MS analysis. nih.gov Such innovative approaches combine extraction and derivatization into a single step, streamlining sample preparation. nih.gov
Table 2: Common Derivatization Reagents for the Parent Carboxylic Acid
| Reagent(s) | Derivative Formed | Analytical Advantage |
|---|---|---|
| BF₃/Methanol | Methyl Ester | Increased volatility and thermal stability for GC-MS chromforum.org |
| BSTFA | Trimethylsilyl (TMS) Ester | Increased volatility for GC-MS chromforum.org |
| EDC / Amine Reagent | Amide | Enhanced ionization for LC-MS/MS nih.gov |
Role As a Synthetic Intermediate and Building Block in Complex Molecular Construction
Precursor in the Synthesis of Naphthalene-Based Polycyclic Systems
The rigid, planar structure of the naphthalene (B1677914) ring system makes methyl 7-methylnaphthalene-1-carboxylate an ideal precursor for the construction of larger polycyclic aromatic hydrocarbons (PAHs). wikipedia.org These extended π-conjugated systems are of significant interest due to their unique electronic and photophysical properties. researchgate.net
Various synthetic strategies can be employed to elaborate the structure of this compound into more complex polycyclic frameworks. For instance, the methyl group can be functionalized or activated to participate in cyclization reactions. One common approach involves the conversion of the methyl group into a formyl or other reactive carbonyl group, which can then undergo intramolecular condensation or other ring-closing reactions. Alternatively, the naphthalene ring itself can undergo further annulation reactions, where additional aromatic rings are fused onto the existing scaffold. beilstein-journals.org
The synthesis of complex polycyclic systems often involves multi-step sequences that may include reactions such as Friedel-Crafts acylations, Suzuki-Miyaura couplings, and various cyclization strategies. beilstein-journals.org The specific reaction conditions and reagents are chosen to control the regioselectivity of the transformations and to achieve the desired final polycyclic structure. The development of new synthetic methodologies continues to expand the toolkit available to organic chemists for the construction of novel PAHs from naphthalene-based precursors.
Building Block for Functionalized Organic Materials
The unique structural and electronic properties of the naphthalene unit make this compound a desirable building block for the creation of functionalized organic materials. researchgate.net The incorporation of this naphthalene derivative into larger molecular assemblies can impart favorable characteristics such as thermal stability, fluorescence, and charge-transport properties.
One area of application is in the development of novel polymers. The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerizations with appropriate co-monomers to form polyesters or polyamides. The resulting polymers would incorporate the rigid naphthalene unit into their backbone, potentially leading to materials with enhanced thermal stability and specific optoelectronic properties.
Naphthalene derivatives are also utilized in the synthesis of porous organic polymers, which have applications in gas storage and separation. researchgate.net The rigid and planar nature of the naphthalene core can contribute to the formation of well-defined porous structures. By carefully selecting the co-monomers and polymerization conditions, materials with high surface areas and specific pore sizes can be achieved.
Role in the Synthesis of Specific Aromatic Carboxylic Acid Derivatives
This compound can be readily converted into a variety of other aromatic carboxylic acid derivatives. The ester group serves as a convenient handle for further chemical transformations.
A straightforward and common reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-methylnaphthalene-1-carboxylic acid. uni.lu This transformation is typically achieved by heating the ester in the presence of an acid or a base. The resulting carboxylic acid is a valuable synthetic intermediate in its own right, as the carboxylic acid functional group can be converted into a wide range of other functionalities, including acid chlorides, amides, and other esters.
For instance, the carboxylic acid can be reacted with thionyl chloride or oxalyl chloride to form the highly reactive acid chloride. This acid chloride can then be used in Friedel-Crafts acylation reactions to introduce the 7-methylnaphthalene-1-carbonyl moiety onto other aromatic rings, or it can be reacted with amines to form amides. One such derivative is 7-(methylcarbamoyl)naphthalene-1-carboxylic acid. nih.gov These transformations significantly expand the synthetic utility of the original this compound scaffold.
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 7-Methylnaphthalene-1-carboxylic acid | uni.lu |
| 7-Methylnaphthalene-1-carboxylic acid | SOCl₂ or (COCl)₂ | 7-Methylnaphthalene-1-carbonyl chloride | rsc.org |
| 7-Methylnaphthalene-1-carbonyl chloride | R-NH₂ | N-substituted-7-methylnaphthalene-1-carboxamide | nih.gov |
This table presents plausible synthetic transformations based on general organic chemistry principles and related literature.
Application in the Development of Research Probes and Tracer Molecules
Naphthalene and its derivatives are well-known for their fluorescent properties, which makes them attractive candidates for the development of research probes and tracer molecules. researchgate.net The naphthalene ring system exhibits strong ultraviolet absorption and can emit fluorescence, with the specific photophysical properties being tunable by the introduction of various substituents. researchgate.net
While direct applications of this compound as a research probe are not extensively documented, its structural features suggest its potential in this area. The ester group could be modified to incorporate a reactive handle for bioconjugation, allowing the naphthalene moiety to be attached to biomolecules such as proteins or nucleic acids. The inherent fluorescence of the naphthalene core could then be used to visualize and track these biomolecules in biological systems.
Environmental and Biological Degradation Pathways Mechanistic Aspects
Research Methodologies for Assessing Environmental Fate Mechanisms
The environmental fate of methyl 7-methylnaphthalene-1-carboxylate, a substituted polycyclic aromatic hydrocarbon (PAH) and an aromatic ester, is assessed using a variety of sophisticated research methodologies. Due to the limited specific research on this exact compound, the methodologies described are based on established protocols for structurally similar compounds, such as naphthalene (B1677914), methylnaphthalenes, and other aromatic esters. These methods are crucial for understanding the persistence, transformation, and ultimate destiny of such compounds in the environment. The primary approaches involve a combination of field monitoring, laboratory degradation studies, and computational modeling.
The assessment of the environmental fate of organic compounds like this compound relies heavily on a suite of advanced analytical techniques designed to separate, identify, and quantify the parent compound and its degradation products in complex environmental matrices.
Chromatographic and Spectrometric Techniques
Chromatography, coupled with various detectors, forms the backbone of analytical efforts to trace PAHs and their derivatives in the environment. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) : Often equipped with ultraviolet (UV) or fluorescence detectors (FLD), HPLC is a primary tool for the analysis of PAHs. nih.govnih.govmdpi.com Fluorescence detection is particularly sensitive for many PAHs.
Gas Chromatography (GC) : GC is frequently coupled with a Flame Ionization Detector (FID) or, for greater specificity and sensitivity, a Mass Spectrometer (MS). nih.govresearchgate.netnih.gov GC-MS is a powerful technique that can identify and quantify compounds at very low concentrations and is considered a definitive method for PAH analysis. researchgate.netresearchgate.net
Advanced Detection Systems : For more complex analyses, other detectors can be used with GC, including Fourier Transform Infrared Spectrometers (FT-IR) and laser-induced molecular fluorescence detectors (LIMF). nih.gov
Sample preparation is a critical preceding step to analysis. Common methods include:
Extraction : Techniques such as Soxhlet extraction, sonication, microwave-assisted extraction, and supercritical fluid extraction (SFE) are used to isolate the compounds from environmental samples like soil, sediment, or water. nih.govmdpi.com
Cleanup : After extraction, Solid-Phase Extraction (SPE) is often employed to remove interfering substances from the sample matrix, ensuring a cleaner analysis. mdpi.com
Table 1: Common Analytical Techniques for PAH Derivative Analysis
| Analytical Technique | Detector(s) | Common Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Fluorescence (FLD), Ultraviolet (UV), Diode Array (DAD) | Quantification of PAHs in water, soil, and biological tissues. | nih.govmdpi.com |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | Identification and quantification of volatile and semi-volatile PAHs and their metabolites in complex environmental samples. | nih.govresearchgate.netnih.gov |
| Thin-Layer Chromatography (TLC) | Fluorescence Detection | Screening and semi-quantitative analysis of PAHs. | nih.govresearchgate.net |
Biodegradation and Transformation Studies
To understand how this compound might break down biologically, researchers conduct laboratory studies using microorganisms.
Enrichment Cultures : Scientists use enrichment cultures, for instance with sulfate-reducing bacteria, to study anaerobic degradation pathways. nih.gov In a study on 2-methylnaphthalene (B46627), such cultures were instrumental in identifying the initial steps of anaerobic breakdown. nih.gov
Metabolite Identification : A key part of these studies is the identification of intermediate breakdown products (metabolites). For example, research on 2-methylnaphthalene under anaerobic conditions revealed metabolites like naphthyl-2-methyl-succinic acid and various derivatives of 2-naphthoic acid. nih.gov This identification is typically achieved using GC-MS.
Enzyme Assays : To pinpoint the biological mechanisms, enzyme assays are conducted. These assays measure the specific activity of enzymes responsible for degradation. For instance, the conversion of 2-methylnaphthalene to its succinic acid adduct was measured in dense cell suspensions to confirm the enzymatic pathway. nih.gov
Model Organisms : Specific bacterial strains known for their ability to degrade aromatic compounds, such as Pseudomonas and Burkholderia species, are often used to assess the biodegradability of related compounds like phthalic acid esters (PAEs). mdpi.comnih.gov
Modeling and In Silico Assessment
Computational tools provide predictive insights into the environmental behavior of chemical compounds.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models are used to predict the biodegradability of compounds based on their molecular structure. mdpi.com These models can screen derivatives and predict their relative degradation efficiency.
Atmospheric Fate Modeling : For volatile or semi-volatile compounds, air quality models like the Community Multiscale Air Quality (CMAQ) model can simulate their atmospheric transport, oxidation, and contribution to secondary organic aerosol (SOA) formation. copernicus.orgcopernicus.org Studies on naphthalene and methylnaphthalenes have used such models to quantify their impact on air quality. copernicus.org
Mechanistic Modeling : Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to investigate the reaction mechanisms at a molecular level. researchgate.net This can be used to understand the catalytic degradation of aromatic esters or the oxidation of methylnaphthalenes by hydroxyl radicals in the atmosphere. nih.govresearchgate.net
Table 2: Methodologies for Studying Degradation Pathways
| Methodology | Objective | Example Finding for Related Compounds | Reference |
|---|---|---|---|
| Microbial Enrichment Cultures | To isolate and study microorganisms capable of degrading the target compound under specific conditions (e.g., anaerobic). | Anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria proceeds via fumarate (B1241708) addition to the methyl group. | nih.gov |
| Metabolite Analysis via GC-MS | To identify the chemical products of biodegradation, revealing the degradation pathway. | Metabolites of 2-methylnaphthalene include naphthyl-2-methyl-succinic acid and reduced 2-naphthoic acid derivatives. | nih.gov |
| Atmospheric Simulation Modeling (e.g., CMAQ) | To predict the contribution of volatile PAHs to air pollution and secondary organic aerosol (SOA) formation. | Naphthalene and its derivatives are significant contributors to SOA in urban and industrial regions. | copernicus.orgcopernicus.org |
| Quantum Chemistry (e.g., DFT) | To investigate the energetics and mechanisms of degradation reactions at the molecular level. | Probes mechanisms for the organocatalyzed depolymerization of aromatic esters like PET. | researchgate.net |
Future Research Directions and Emerging Applications in Chemical Science
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for complex molecules like methyl 7-methylnaphthalene-1-carboxylate. Future research is anticipated to focus on creating more environmentally benign and efficient synthetic pathways.
One promising approach is the use of hydrothermal synthesis , which employs water as a solvent, thereby reducing the reliance on volatile and often toxic organic solvents. Research has demonstrated the successful synthesis of naphthalene (B1677914) bisimides via hydrothermal condensation, a process that can proceed quantitatively without the need for catalysts or an excess of reagents. mdpi.com This suggests a potential route for the sustainable production of naphthalene carboxylates.
Another key area is the development of biocatalytic methods . For instance, the conversion of naphthalene to methyl 7-hydroxy-naphthalene-1-carboxylate has been achieved using a recombinant esterase enzyme from Escherichia coli. uky.edu This enzymatic approach, which can also involve the use of hydrogen peroxide as a green oxidant, showcases the potential for highly selective and environmentally friendly syntheses of functionalized naphthalenes. uky.edu Future work could explore the development of specific enzymes tailored for the synthesis of this compound.
Furthermore, research into skeletal editing of aromatic systems offers a novel strategy. A recently developed method allows for the transmutation of a nitrogen atom in an isoquinoline (B145761) to a carbon atom using an inexpensive Wittig reagent, providing a convenient route to substituted naphthalenes. nih.gov This approach could be adapted to synthesize a variety of functionalized naphthalenes from readily available heterocyclic precursors.
The table below summarizes potential sustainable synthetic strategies for naphthalene derivatives, which could be adapted for this compound.
| Synthetic Strategy | Description | Potential Advantages | Relevant Research |
| Hydrothermal Synthesis | Utilizes water as a reaction medium at elevated temperatures and pressures. | Reduces use of organic solvents, can be catalyst-free. | Synthesis of naphthalene bisimides. mdpi.com |
| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Enzymatic synthesis of methyl 7-hydroxy-naphthalene-1-carboxylate. uky.edu |
| Skeletal Editing | Modifies the core structure of a molecule, for example, by replacing atoms within a ring. | Access to novel derivatives from different starting materials. | Nitrogen-to-carbon transmutation in isoquinolines to form naphthalenes. nih.gov |
Exploration of Novel Chemical Transformations
The unique electronic and structural features of the naphthalene core in this compound open up a wide array of possibilities for novel chemical transformations. A significant area of future research will likely involve the selective functionalization of the naphthalene ring system.
C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, minimizing the need for pre-functionalized substrates. researchgate.net For 1-carbonylnaphthalenes, the carbonyl group can act as a directing group, guiding the regioselective functionalization at the peri (C8) or ortho (C2) positions. mdpi.com This suggests that the carboxylate group in this compound could be used to direct the introduction of new substituents at specific positions on the naphthalene ring, leading to a diverse range of derivatives with tailored properties.
Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are well-established methods for forming carbon-carbon bonds and are instrumental in the synthesis of complex organic molecules. nih.gov Future research could explore the application of these reactions to this compound, potentially using the existing methyl and carboxylate groups to influence the reactivity and selectivity of the coupling process. The development of novel catalysts, including those based on palladium complexes with N-heterocyclic carbene ligands, could further enhance the efficiency and scope of these transformations. bcrec.id
The atmospheric oxidation of methylnaphthalenes, initiated by hydroxyl radicals, leads to the formation of various oxygenated derivatives. mdpi.com Understanding these reaction pathways is crucial for assessing the environmental fate of such compounds and could also inspire new synthetic strategies for producing oxidized naphthalene derivatives under controlled laboratory conditions.
Below is a table outlining potential novel chemical transformations for this compound.
| Transformation Type | Description | Potential Outcome | Relevant Research |
| C-H Activation | Direct functionalization of C-H bonds on the naphthalene ring. | Introduction of new functional groups at specific positions. | Regioselective functionalization of 1-carbonylnaphthalenes. mdpi.com |
| Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds. | Synthesis of more complex and extended molecular structures. | Suzuki-Miyaura coupling of naphthalene derivatives. nih.gov |
| Controlled Oxidation | Selective oxidation of the naphthalene core or the methyl group. | Generation of hydroxylated or carboxylated derivatives. | Atmospheric oxidation studies of methylnaphthalenes. mdpi.com |
Integration with Machine Learning for Property Prediction and Retrosynthesis
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and development of new molecules like this compound.
Property Prediction: Machine learning models can be trained on large datasets of chemical information to predict the physicochemical and biological properties of new compounds. bcrec.idresearchgate.net For naphthalene derivatives, computational methods like Density Functional Theory (DFT) can be used to calculate thermodynamic properties such as entropy. mdpi.com By combining these computational approaches with machine learning, it may be possible to rapidly screen virtual libraries of this compound derivatives to identify candidates with desired properties, significantly accelerating the research and development process.
Catalyst Design: Machine learning is also being applied to the design of new catalysts. mdpi.comuni.lu By analyzing the relationship between catalyst structure and performance, ML models can identify promising new catalyst compositions for specific chemical transformations. mdpi.com This approach could be used to develop highly efficient and selective catalysts for the synthesis and functionalization of this compound.
The table below highlights the potential applications of machine learning in the study of this compound.
| Application Area | Description | Potential Impact | Relevant Research |
| Property Prediction | Using ML models to predict physicochemical and biological properties. | Rapid screening of virtual compound libraries. | ML for molecular property prediction. bcrec.idresearchgate.net |
| AI Retrosynthesis | Employing AI to design synthetic routes to a target molecule. | Discovery of novel and more efficient synthetic pathways. | AI in retrosynthesis of complex molecules. nih.govmdpi.comresearchgate.net |
| Catalyst Design | Applying ML to identify optimal catalyst structures for specific reactions. | Development of highly efficient and selective catalysts. | ML for catalyst design. mdpi.comuni.lu |
Advanced Materials Science Applications beyond Prohibited Categories
The unique structural and electronic properties of the naphthalene moiety make this compound a promising building block for a variety of advanced materials.
Porous Polymers: Naphthalene-based polymers have shown significant potential for applications in gas storage and separation. Porous polyaminal-linked polymers incorporating naphthalene have demonstrated excellent uptake of CO2. mdpi.com Similarly, microporous polyimides derived from naphthalene have exhibited high adsorption capacity for benzene (B151609) vapor and effective separation of CO2 from other gases. acs.org The incorporation of this compound into such polymer frameworks could lead to materials with tailored porosity and functionality for specific applications.
Organic Electronics: Functionalized naphthalenes are being explored for use in organic electronic devices. Naphthalene derivatives can be designed to act as n-type semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. uky.edualfa-chemistry.com The electronic properties of this compound could be tuned through chemical modification to create materials suitable for these applications. For instance, methyl-substituted naphthalene derivatives have been used as additives to optimize the performance of polymer solar cells. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): Naphthalene carboxylates can serve as ligands for the construction of coordination polymers and MOFs. rsc.org These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing. The specific structure and functionality of this compound could lead to the formation of novel MOFs with unique properties.
The following table summarizes potential advanced materials science applications for this compound.
| Material Type | Potential Application | Key Properties | Relevant Research |
| Porous Polymers | Gas storage and separation (e.g., CO2 capture). | High surface area, tailored pore size and functionality. | Naphthalene-based porous polymers for CO2 uptake. mdpi.com |
| Organic Electronics | n-type semiconductors in OFETs and OPVs. | Tunable electronic properties, good charge transport. | Functionalized naphthalenes for organic semiconductors. uky.edualfa-chemistry.com |
| Coordination Polymers/MOFs | Catalysis, gas storage, chemical sensing. | Defined crystal structure, tunable porosity and functionality. | Naphthalene-carboxylate based coordination polymers. rsc.org |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying methyl 7-methylnaphthalene-1-carboxylate?
Answer: Synthesis typically involves esterification of 7-methylnaphthalene-1-carboxylic acid using methanol under acid catalysis. Key steps include:
- Purification: Recrystallization from ethanol or chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to achieve >95% purity .
- Characterization: Use NMR (1H/13C) for structural confirmation and GC-MS/HPLC for purity analysis. Environmental monitoring protocols (e.g., air/water sampling) from analogous naphthalene derivatives can guide detection in complex matrices .
Q. What analytical techniques are optimal for quantifying this compound in biological or environmental samples?
Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Calibration: Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Validation: Follow guidelines from systematic reviews on naphthalene derivatives, ensuring limits of detection (LOD) <1 ppm and recovery rates ≥80% .
Q. How should researchers conduct a systematic literature review for this compound?
Answer:
- Search Strategy: Use databases (PubMed, Scopus) with terms like “methylnaphthalene carboxylate derivatives”, “toxicokinetics”, and “environmental degradation”. Restrict dates to post-2003 for updated toxicological data .
- Inclusion Criteria: Prioritize peer-reviewed studies on inhalation/oral exposure routes, systemic effects (hepatic, respiratory), and mechanistic data (e.g., CYP450 interactions) .
Advanced Research Questions
Q. How to design in vivo toxicological studies for assessing systemic effects of this compound?
Answer:
- Model Selection: Use rodents (rats/mice) with controlled exposure routes (oral gavage, inhalation chambers). Include dose ranges (NOAEL/LOAEL) based on naphthalene derivatives .
- Endpoints: Monitor biomarkers (e.g., serum ALT for hepatotoxicity, BALF cytokines for lung inflammation). Reference Table B-1 for standardized health outcomes .
- Bias Mitigation: Randomize dosing, blind outcome assessments, and follow risk-of-bias criteria (e.g., Table C-7 for animal studies) .
Q. How to resolve contradictions in toxicological data across studies?
Answer:
- Confounder Analysis: Check for differences in exposure duration, species-specific metabolism (e.g., murine vs. human CYP2F2), and solvent carriers .
- Quality Assessment: Apply risk-of-bias tools (Table C-6/C-7) to exclude studies with unverified outcomes or inadequate randomization .
- Meta-Analysis: Stratify data by study type (observational vs. experimental) and confidence ratings (high/moderate/low) per ATSDR guidelines .
Q. What biomonitoring strategies are effective for tracking human exposure?
Answer:
- Biomarkers: Measure urinary metabolites (e.g., 1-naphthol) via LC-MS/MS. Cross-validate with environmental air/water sampling .
- Cohort Design: Use longitudinal studies in occupational settings (e.g., industrial workers) with pre/post-exposure biomarker analysis .
Q. What are critical data gaps in current research on this compound?
Answer:
- Mechanistic Data: Limited understanding of aryl hydrocarbon receptor (AhR) activation and epigenetic effects (e.g., DNA methylation).
- Long-Term Effects: Absence of chronic exposure studies (>1 year) and transgenerational toxicokinetics .
- Susceptible Populations: No data on pediatric/geriatric metabolic differences or genetic polymorphisms (e.g., GST variants) .
Methodological Tables
| Table 1. Key Inclusion Criteria for Toxicological Studies |
|---|
| Parameter |
| Species |
| Exposure Routes |
| Health Outcomes |
| Study Types |
| Adapted from Table B-1 |
| Table 2. Risk-of-Bias Assessment Checklist |
|---|
| Question |
| Were outcomes fully reported? |
| Was dose randomization adequate? |
| Were confounders controlled? |
| Adapted from Tables C-6/C-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
